![molecular formula C20H19Cl2N3O3 B1427046 (5-{2,4-Dichloropyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methyl 2,2-dimethylpropanoate CAS No. 1201798-97-1](/img/structure/B1427046.png)
(5-{2,4-Dichloropyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methyl 2,2-dimethylpropanoate
Overview
Description
This compound is a chemical with the CAS Number: 1201798-97-1 and a Linear Formula: C20H19Cl2N3O3 . It is a derivative of pyridopyrimidine, a class of compounds that have shown therapeutic interest .
Synthesis Analysis
The synthesis of similar pyridopyrimidine derivatives involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid .Molecular Structure Analysis
The molecular structure of this compound is based on the pyridopyrimidine scaffold, which is a heterocyclic combination of pyrimidine and pyridine rings . The exact structure can be represented by the Linear Formula: C20H19Cl2N3O3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a Molecular Weight of 200.02 g/mol . Other properties like solubility, melting point, etc., are not mentioned in the retrieved documents.Scientific Research Applications
Synthesis and Structural Analysis
The compound "(5-{2,4-Dichloropyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methyl 2,2-dimethylpropanoate" and its derivatives have primarily been explored for their synthesis processes and structural properties. For instance, a study delved into synthesizing pyrimidine derivatives like 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, analyzing its crystal structure and noting moderate anticancer activity (Lu Jiu-fu et al., 2015). Similarly, novel pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for antiproliferative activity, revealing structure, concentration, and time-dependent activations (Hoda Atapour-Mashhad et al., 2017).
Biological and Chemical Properties
The chemical and biological properties of pyrimidine derivatives have been extensively studied. A study synthesized novel thienopyrimidine derivatives, highlighting their promising antibacterial, antifungal, and anti-inflammatory activities (M. Tolba et al., 2018). In another research, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines were synthesized, exhibiting significant antiretroviral activity and inhibitory effects against human immunodeficiency virus (D. Hocková et al., 2003).
Applications in Imaging and Pharmacology
The compound and its derivatives have been explored for potential applications in imaging and pharmacology. For instance, [11C]HG-10-102-01, derived from a similar compound structure, was synthesized as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, showcasing high radiochemical purity and significant specific activity (Min Wang et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the Threonine Tyrosine Kinase (TTK) . TTK is a protein kinase that plays a crucial role in the spindle assembly checkpoint during cell division, and its inhibition can lead to cell cycle arrest and apoptosis.
Mode of Action
The compound binds to the TTK with a high affinity, as indicated by a Kd value of 0.15 nM . This binding inhibits the kinase activity of TTK, disrupting the normal progression of the cell cycle.
Pharmacokinetics
The compound has demonstrated good oral pharmacokinetic properties, with a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats . Its degree of lipophilicity allows it to diffuse easily into cells , enhancing its bioavailability and efficacy.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, its lipophilicity allows it to diffuse easily into cells, enhancing its bioavailability and efficacy . .
Future Directions
properties
IUPAC Name |
[5-(2,4-dichloropyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O3/c1-20(2,3)18(26)28-10-12-9-11(5-8-15(12)27-4)14-7-6-13-16(21)24-19(22)25-17(13)23-14/h5-9H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJZCYZMHHQKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=C(C=CC(=C1)C2=NC3=C(C=C2)C(=NC(=N3)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




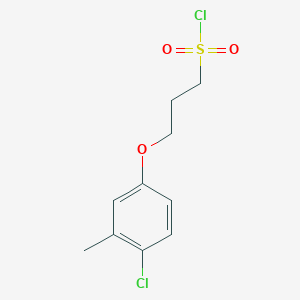
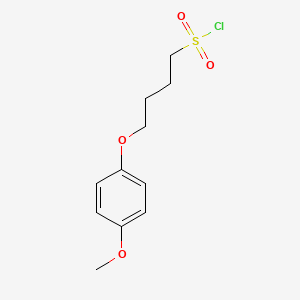
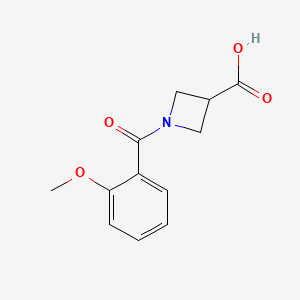
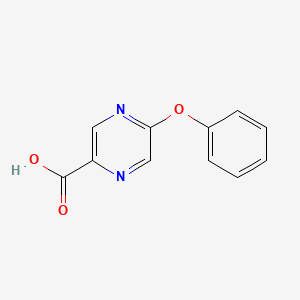

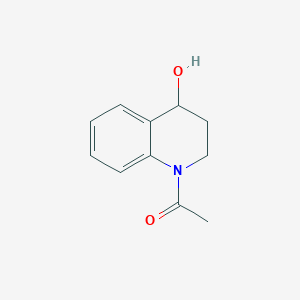
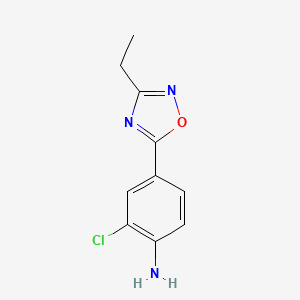
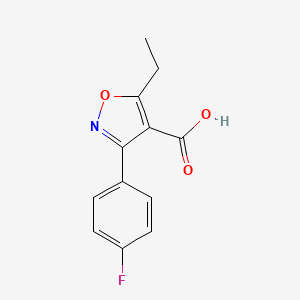
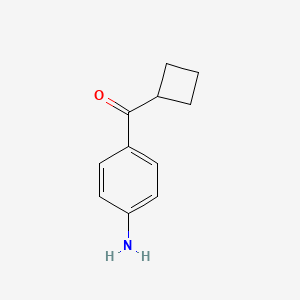

![N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B1426982.png)

